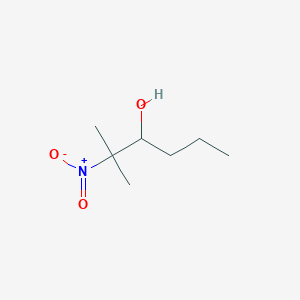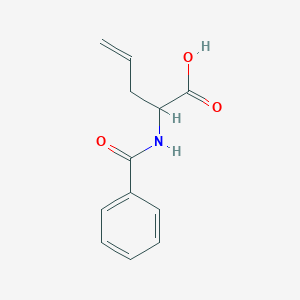![molecular formula C11H12ClNO3S B14007003 Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate CAS No. 78614-22-9](/img/structure/B14007003.png)
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate is an organic compound with the molecular formula C11H12ClNO3S It is a derivative of propanoic acid and contains a chlorophenyl group, a carbamoylsulfanyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate typically involves the reaction of 4-chlorophenyl isothiocyanate with methyl 3-mercaptopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The carbamoylsulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: A structurally similar compound with a propanoate group instead of the carbamoylsulfanyl group.
Benzenepropanoic acid, α,4-dichloro-, methyl ester: Another related compound with two chlorine atoms on the benzene ring.
Uniqueness
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate is unique due to the presence of the carbamoylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
78614-22-9 |
|---|---|
Formule moléculaire |
C11H12ClNO3S |
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-10(14)6-7-17-11(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15) |
Clé InChI |
RICLDJBYCVVATK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


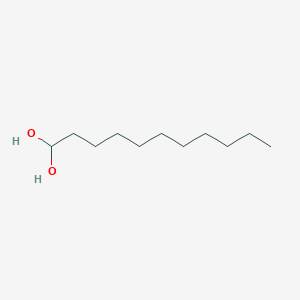
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
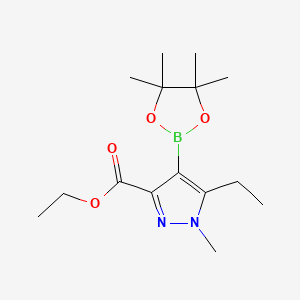
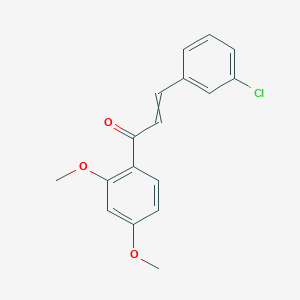
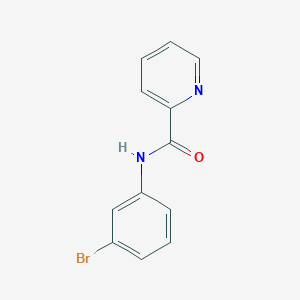
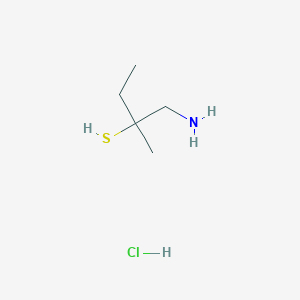
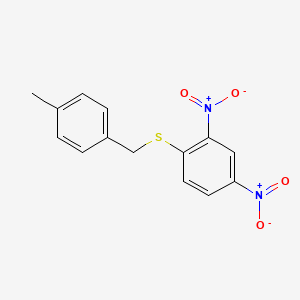
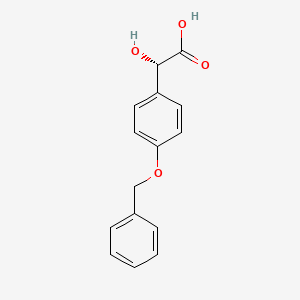
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
